molecular formula C10H11ClN2S B11510212 5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile

5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11510212
M. Wt: 226.73 g/mol
InChI Key: JFAGKEYOYPLKHK-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, ethylsulfanyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(ethylsulfanyl)-4,6-dimethylpyridine, followed by the introduction of a carbonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
  • 5-Chloro-2-(ethylsulfanyl)benzoic acid
  • 5-Chloro-2-(methylsulfanyl)benzoic acid

Uniqueness

5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN2S/c1-4-14-10-8(5-12)6(2)9(11)7(3)13-10/h4H2,1-3H3

InChI Key

JFAGKEYOYPLKHK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(C(=C1C#N)C)Cl)C

Origin of Product

United States

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